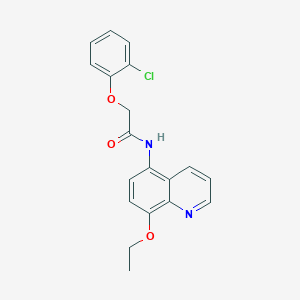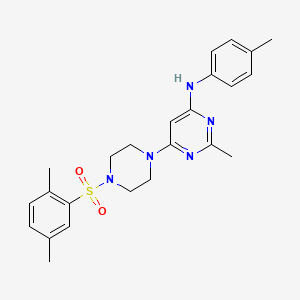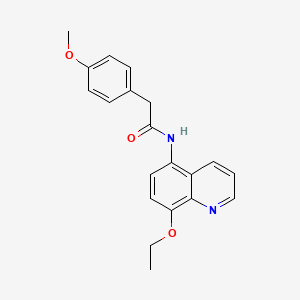![molecular formula C14H22N2OS B11329008 N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B11329008.png)
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is a compound that features a piperidine ring and a thiophene ring connected through an ethyl chain to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloroethyl piperidine hydrochloride with a thiophene derivative under basic conditions to form the intermediate compound, which is then reacted with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with binding sites on proteins, while the thiophene ring can participate in π-π interactions with aromatic residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also feature a piperidine ring and have been studied for their anti-inflammatory properties.
Piperine (N-acylpiperidine): Found in plants of the Piperaceae family, known for its antioxidant and anti-inflammatory properties.
Uniqueness
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is unique due to the presence of both a piperidine and a thiophene ring, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H22N2OS |
|---|---|
Molecular Weight |
266.40 g/mol |
IUPAC Name |
N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C14H22N2OS/c1-2-14(17)15-11-12(13-7-6-10-18-13)16-8-4-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3,(H,15,17) |
InChI Key |
KFGWFVSRWWEFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(propan-2-yloxy)propyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11328926.png)
![4-methoxy-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11328933.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328937.png)
![7-(4-fluorophenyl)-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11328939.png)

![Methyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11328950.png)

![2,3-dimethyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11328965.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329001.png)
![7-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B11329002.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11329006.png)

![1-(furan-2-ylmethyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329013.png)
